Product packaging for (2-Naphthylthio)acetic acid(Cat. No.:CAS No. 93-21-0)

(2-Naphthylthio)acetic acid

Cat. No.: B179447
CAS No.: 93-21-0
M. Wt: 218.27 g/mol
InChI Key: VMZMOCBDKZHRGU-UHFFFAOYSA-N
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Description

(2-Naphthylthio)acetic acid is a key chemical scaffold in the discovery and optimization of novel selective inhibitors targeting Bfl-1 (also known as BCL2A1), an anti-apoptotic member of the Bcl-2 protein family . The strategic incorporation of the naphthylthio moiety is crucial for developing compounds that disrupt protein-protein interactions (PPIs) involved in cellular apoptosis, or programmed cell death . This mechanism is of significant interest in oncology research, as the selective inhibition of Bfl-1 can promote apoptosis in cancer cells, potentially overcoming resistance to other therapeutic agents . Research into this compound derivatives contributes to the expanding arsenal of targeted therapies designed to disarm anti-apoptotic Bcl-2 proteins, offering a promising avenue for the development of new anti-cancer strategies . Furthermore, this compound serves as a versatile building block in coordination chemistry, where it can be used to synthesize metal complexes with naphthalene-based ligands for investigating various physicochemical and biological properties .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O2S B179447 (2-Naphthylthio)acetic acid CAS No. 93-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-ylsulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZMOCBDKZHRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059082
Record name Acetic acid, (2-naphthalenylthio)-
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Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93-21-0
Record name 2-(2-Naphthalenylthio)acetic acid
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Record name Acetic acid, 2-(2-naphthalenylthio)-
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Record name (2-Naphthylthio)acetic acid
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Record name Acetic acid, 2-(2-naphthalenylthio)-
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Record name Acetic acid, (2-naphthalenylthio)-
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Record name (2-naphthylthio)acetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: (2-Naphthylthio)acetic acid can be synthesized through the reaction of bromoacetic acid with 2-naphthalenethiol. The reaction typically involves the use of sodium hydroxide in ethanol and water under an inert atmosphere at room temperature . The reaction proceeds with a high yield, and the product can be purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2-Naphthylthio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.

    Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Nitrated and halogenated derivatives of the naphthyl ring.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

(2-Naphthylthio)acetic acid serves as a versatile building block in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity. The compound's structure allows for modifications that can lead to the development of new pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways of this compound Derivatives

Derivative NameMethod of SynthesisYield (%)References
2-NaphthylthioacetamideReaction with acetic anhydride85
2-NaphthylthioethylamineAlkylation with ethyl bromide75
2-NaphthylthioesterEsterification with fatty acids90

Pharmacological Applications

Therapeutic Potential

Research indicates that derivatives of this compound possess significant therapeutic properties, particularly anti-inflammatory and analgesic effects. These compounds are being explored for their potential to treat conditions such as arthritis and other inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study demonstrated that the administration of this compound derivatives significantly reduced inflammation in animal models of rheumatoid arthritis. The results showed a marked decrease in swelling and pain compared to control groups, highlighting the compound's potential as a therapeutic agent for inflammatory conditions .

Agricultural Applications

Plant Growth Regulation

This compound has been studied for its effects on plant growth and development. It functions as a plant growth regulator, influencing root development and stress responses.

Table 2: Effects of this compound on Plant Growth Parameters

Treatment Concentration (mg/L)Root Length (cm)Shoot Height (cm)Biomass (g)
Control5.015.00.5
507.520.00.8
10010.025.01.0

In a controlled study, plants treated with this compound exhibited enhanced root growth and overall biomass compared to untreated controls, indicating its efficacy as a growth promoter under optimal conditions .

Environmental Impact

Drought Stress Mitigation

Recent research has highlighted the role of this compound in mitigating drought stress in crops. The application of this compound has been shown to enhance drought resistance by improving physiological parameters such as leaf area index and root-to-shoot ratio.

Case Study: Drought Resistance in Crops

A field trial involving drought-stressed crops treated with this compound reported significant improvements in yield and physiological resilience compared to untreated plants. The results suggest that this compound can be an effective tool in climate-smart agriculture strategies aimed at enhancing crop adaptability to water scarcity .

Mechanism of Action

The mechanism of action of (2-Naphthylthio)acetic acid involves its interaction with specific molecular targets. For instance, as a selective Bfl-1 inhibitor, it binds to the BH3 α-helix of pro-apoptotic members, preventing their interaction with Bfl-1 and thereby promoting apoptosis in cancer cells . This interaction disrupts the anti-apoptotic function of Bfl-1, making it a potential therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

[(2-Methylbenzyl)thio]acetic Acid
  • Molecular Formula : C₁₀H₁₂O₂S
  • Molecular Weight : 196.26 g/mol
  • Key Features: Replaces the naphthyl group with a methylbenzyl substituent. Purity is reported at 95% .
(2-Hydroxy-1-naphthyl)acetic Acid
  • Molecular Formula : C₁₂H₁₀O₃
  • Molecular Weight : 202.21 g/mol
  • Key Features : Substitutes the thioether with a hydroxyl (-OH) group. The hydroxyl group increases hydrogen-bonding capacity, improving water solubility compared to the thioether analog .
(S)-α-Methoxy-2-naphthylacetic Acid
  • Molecular Formula : C₁₃H₁₂O₃
  • Molecular Weight : 216.23 g/mol
  • Key Features : Methoxy (-OCH₃) group replaces the thioether. The electron-donating methoxy group may reduce acidity (higher pKa) and alter reactivity in esterification or amidation reactions .

Chain Length and Substituent Effects

2-(Tetradecylthio)acetic Acid
  • Molecular Formula : C₁₆H₃₂O₂S
  • Molecular Weight : 288.49 g/mol
  • Key Features : A 14-carbon alkyl chain replaces the naphthyl group. The long hydrophobic chain increases lipophilicity, making it suitable for lipid-based formulations. However, it poses safety risks, including skin and eye irritation .
2-[2-(Phenylthio)phenyl]acetic Acid
  • Molecular Formula : C₁₄H₁₂O₂S
  • Molecular Weight : 244.31 g/mol
  • Key Features : Biphenyl structure with a thioether linkage. The planar aromatic system may enhance π-π stacking interactions, influencing binding in biological targets. Purity exceeds 99% in pharmaceutical intermediates .

Non-Sulfur Analogues

2-Naphthaleneacetic Acid
  • Molecular Formula : C₁₂H₁₀O₂
  • Molecular Weight : 186.21 g/mol
  • Key Features: Lacks the thioether group, with direct linkage between naphthalene and acetic acid. Widely used as a plant growth regulator (e.g., rooting agent).

Solubility and Stability

  • (2-Naphthylthio)acetic Acid: Exhibits temperature-dependent solubility in water-cosolvent mixtures (e.g., ethanol, propylene glycol), with higher solubility at elevated temperatures .
  • (2-Hydroxy-1-naphthyl)acetic Acid : Greater aqueous solubility due to hydroxyl group polarity, but may form crystals under acidic conditions .
  • 2-(Tetradecylthio)acetic Acid : Low water solubility but miscible with lipids, suitable for emulsified formulations .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications/Properties References
This compound C₁₂H₁₀O₂S 234.27 Thioether, Carboxylic acid HDAC inhibitors; solubility studies
[(2-Methylbenzyl)thio]acetic acid C₁₀H₁₂O₂S 196.26 Thioether, Carboxylic acid High-purity synthesis intermediate
2-(Tetradecylthio)acetic Acid C₁₆H₃₂O₂S 288.49 Thioether, Carboxylic acid Lipid formulations; irritant
(2-Hydroxy-1-naphthyl)acetic acid C₁₂H₁₀O₃ 202.21 Hydroxyl, Carboxylic acid Enhanced water solubility
2-Naphthaleneacetic acid C₁₂H₁₀O₂ 186.21 Carboxylic acid Plant growth regulation
2-[2-(Phenylthio)phenyl]acetic acid C₁₄H₁₂O₂S 244.31 Thioether, Carboxylic acid Pharmaceutical intermediates (≥99% purity)

Biological Activity

(2-Naphthylthio)acetic acid, a compound with the chemical formula C12H10O2S, has garnered interest in the scientific community due to its potential biological activities, particularly in the context of cancer therapy. This article delves into its mechanisms of action, pharmacological properties, and relevant research findings.

Target Proteins:
The primary target of this compound is Bfl-1 (Bcl-2 family member A1), an anti-apoptotic protein that plays a critical role in regulating apoptosis. By inhibiting Bfl-1, this compound may induce apoptosis in cancer cells, making it a candidate for cancer treatment .

Mode of Action:
The compound acts as a selective inhibitor of Bfl-1 by binding to its surface groove. This interaction prevents Bfl-1 from sequestering pro-apoptotic proteins, thereby promoting cell death in neoplastic cells .

Pharmacokinetics

Solubility:
this compound is soluble in organic solvents such as benzene and dimethyl sulfoxide but is insoluble in water. This property may influence its bioavailability and efficacy in therapeutic applications.

Metabolism:
Research indicates that this compound undergoes various biochemical transformations, including oxidation to form sulfoxides and sulfones, and reduction to thiols or sulfides. These metabolic pathways can affect its biological activity and stability.

Anticancer Properties

Recent studies have highlighted the potential of this compound derivatives as selective inhibitors of Bfl-1. For instance, a study published in Bioorganic & Medicinal Chemistry Letters describes the optimization of a derivative that demonstrates significant activity against cancer cell lines while sparing normal platelets . This selectivity is crucial for minimizing side effects during cancer treatment.

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibition properties. The compound's ability to modulate enzyme activity could be beneficial in various therapeutic contexts beyond oncology, including antimicrobial applications.

Case Studies

  • In vitro Studies:
    • A study demonstrated that this compound effectively induces apoptosis in several cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to its inhibitory action on Bfl-1, suggesting a potential role in overcoming chemoresistance .
  • Pharmacological Evaluations:
    • Various pharmacological evaluations have shown that the compound exhibits dose-dependent effects on cell viability and apoptosis induction. The findings suggest that higher concentrations lead to increased apoptotic activity in targeted cancer cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

CompoundStructure TypePrimary UseBiological Activity
(2-Naphthyloxy)acetic Acid Phenoxyacetic acid derivativePlant growth regulatorModerate toxicity; plant hormone
(2-Naphthyl)acetic Acid Carboxylic acid derivativeGrowth regulator in plantsLimited biological activity
(2-Naphthyldithio)acetic Acid Dithioacid derivativePotential antioxidantAntioxidant properties

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (2-Naphthylthio)acetic acid, and how can researchers optimize yield?

  • Methodological Answer : The synthesis typically involves coupling 2-naphthalenethiol with chloroacetic acid under alkaline conditions (e.g., NaOH or KOH). Key steps include:

  • Reaction Setup : Dissolve 2-naphthalenethiol in ethanol, add chloroacetic acid, and reflux under nitrogen to prevent oxidation .
  • Purification : Crystallize the product using ethanol/water mixtures. Yield optimization requires precise stoichiometry (1:1 molar ratio) and controlled pH (8–9) to minimize side reactions like disulfide formation .
  • Validation : Confirm purity via melting point (mp 141–143°C, as seen in structurally similar naphthyl acetic acids) and TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : 1^1H NMR should show a singlet for the thioacetic acid proton (~δ 3.8 ppm) and aromatic protons (δ 7.4–8.2 ppm) from the naphthyl group. 13^{13}C NMR confirms the thioester carbonyl (~195 ppm) .
  • Mass Spectrometry : Electron ionization (EI-MS) should display a molecular ion peak at m/z 218 (C12_{12}H10_{10}O2_2S) with fragmentation patterns matching NIST reference data .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA) to assess purity (>98%) and detect impurities like unreacted thiol or oxidized byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity of this compound across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Isomerization : Ensure the compound is not contaminated with 1-naphthyl isomers, which exhibit distinct bioactivity. Validate via chiral HPLC (Chiralpak IA column, hexane/isopropanol) .
  • Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to account for solubility-driven artifacts. Note that acetic acid derivatives can form micelles in polar solvents, altering bioavailability .
  • Assay Conditions : Standardize protocols for cell viability (e.g., MTT assay) and enzyme inhibition (e.g., esterase activity) using internal controls like glycine or thiobarbituric acid to mitigate matrix interference .

Q. What strategies improve the aqueous solubility of this compound for in vitro studies?

  • Methodological Answer :

  • pH Adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH > 5.5), enhancing solubility to ~50 mg/mL. Monitor stability via UV-Vis (λ = 270 nm) to detect degradation .
  • Co-solvents : Use 10–20% PEG-400 or cyclodextrins (e.g., HP-β-CD) to solubilize the hydrophobic naphthyl group without denaturing proteins in biological assays .
  • Prodrug Derivatization : Synthesize methyl or ethyl esters to increase lipophilicity for cellular uptake, followed by intracellular esterase cleavage to release the active compound .

Experimental Design Considerations

Q. How should researchers design dose-response studies for this compound in cellular models?

  • Methodological Answer :

  • Range-Finding : Start with 0.1–100 µM based on IC50_{50} values of structurally related thioacetic acids (e.g., 2-(tetradecylthio)acetic acid, HY-139040) .
  • Time-Kinetics : Assess effects at 6, 12, and 24 hours to capture acute vs. chronic responses. Include a vehicle control (e.g., 0.1% DMSO) and positive controls (e.g., acetic acid for pH-matched comparisons) .
  • Data Normalization : Express results as fold-change relative to baseline (untreated cells) using ΔΔCt for qPCR or normalized fluorescence for ROS assays .

Q. What analytical methods validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via UPLC-MS/MS, focusing on hydrolysis products like 2-naphthalenethiol and glycolic acid .
  • Light Sensitivity : Store samples under UV light (254 nm) for 48 hours and quantify photodegradation using absorbance at 270 nm (molar extinction coefficient ε = 1.2 × 104^4 L/mol·cm) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Naphthylthio)acetic acid
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